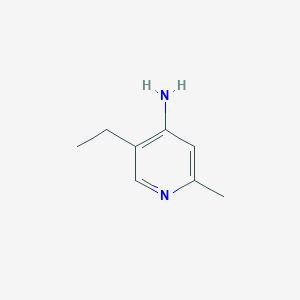

5-Ethyl-2-methylpyridin-4-amine

Description

The exact mass of the compound 5-Ethyl-2-methylpyridin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Ethyl-2-methylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-methylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJOOIFTTQXTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276936 | |

| Record name | 5-ethyl-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-64-1 | |

| Record name | NSC50 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethyl-2-methyl-4-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4U7KFW9MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: 5-Ethyl-2-methylpyridin-4-amine

This technical guide details the chemical properties, synthesis, and applications of 5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1), a specialized heterocyclic building block.

Chemical Identity & Physicochemical Profile

5-Ethyl-2-methylpyridin-4-amine is a tri-substituted pyridine derivative characterized by an electron-donating amino group at the 4-position, flanked by alkyl substituents at the 2- and 5-positions. This specific substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

| Property | Data |

| CAS Registry Number | 5350-64-1 |

| IUPAC Name | 5-Ethyl-2-methylpyridin-4-amine |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Physical State | Crystalline Solid (Typical for 4-aminopyridines) |

| Predicted pKa (BH⁺) | ~9.1 – 9.4 (Highly basic due to resonance) |

| Predicted LogP | ~1.2 – 1.5 |

| H-Bond Donors / Acceptors | 2 / 2 |

| Topological Polar Surface Area | 38.9 Ų |

Electronic Structure & Basicity

Unlike simple pyridines (pKa ~5.2), 4-aminopyridines are significantly more basic. The lone pair on the exocyclic amine nitrogen can donate electron density into the ring, stabilizing the protonated ring nitrogen via resonance.

-

Resonance Effect: The 4-amino group acts as a strong resonance donor (+M), significantly increasing electron density at the pyridine nitrogen (N1) and the C3 position.

-

Steric Environment: The 5-ethyl group provides steric bulk adjacent to the 4-amino group, potentially influencing amide bond formation rates or binding pocket fit in drug targets.

Synthetic Routes & Manufacturing

The synthesis of 5-Ethyl-2-methylpyridin-4-amine typically proceeds from the commercially available precursor 5-ethyl-2-methylpyridine (MEP) , a byproduct of niacin production. The most robust industrial route involves N-oxidation followed by nitration and reduction.

Core Synthesis Workflow

-

N-Oxidation: MEP is oxidized to its N-oxide using hydrogen peroxide or peracetic acid. This activates the ring for electrophilic substitution at the 4-position.

-

Nitration: The N-oxide is nitrated using fuming nitric acid and sulfuric acid. The N-oxide directing effect strongly favors the 4-position (para to the N-oxide).

-

Reduction: The 4-nitro group is reduced to the amine using iron/acetic acid or catalytic hydrogenation (Pd/C). The N-oxide moiety is often reduced simultaneously or in a separate step depending on conditions.

Figure 1: Industrial synthesis pathway transforming 5-ethyl-2-methylpyridine into the 4-amino derivative via N-oxide activation.

Reactivity Profile & Derivatization

This compound possesses two distinct nucleophilic centers: the exocyclic amine (N-amino) and the ring nitrogen (N-pyridyl) .

1. Acylation & Amide Coupling

The 4-amino group is the primary site for acylation, making this compound a "left-hand side" amine in drug discovery.

-

Reactivity: The 5-ethyl group may slightly retard acylation rates compared to unhindered 4-aminopyridine, but standard coupling reagents (HATU, EDC) work effectively.

-

Selectivity: Under neutral conditions, acylation occurs at the exocyclic amine. Under strongly acidic conditions, the ring nitrogen is protonated, protecting it from electrophiles.

2. Sandmeyer-Type Transformations

The amino group can be converted to a diazonium salt (using NaNO₂/HCl), allowing for substitution with halides (Cl, Br, I) or nitriles (CN). This is critical for generating 4-halo-5-ethyl-2-methylpyridines , which are precursors for Suzuki-Miyaura cross-coupling.

3. Ring Nitrogen Alkylation

Alkylation with alkyl halides (e.g., MeI) typically occurs at the ring nitrogen to form pyridinium salts. This is relevant for developing ionic liquids or phase transfer catalysts.

Figure 2: Divergent reactivity map showing primary derivatization pathways for drug discovery applications.

Applications in Drug Discovery

The 5-ethyl-2-methylpyridin-4-amine scaffold is structurally analogous to several FDA-approved kinase inhibitors. Its specific substitution pattern offers:

-

Solubility Enhancement: The pyridine nitrogen can be protonated at physiological pH, improving aqueous solubility compared to benzene analogs.

-

H-Bonding: The ring nitrogen acts as a hydrogen bond acceptor (e.g., in the hinge region of kinases), while the exocyclic NH₂ is a donor.

-

Metabolic Stability: The 2-methyl and 5-ethyl groups block metabolic "soft spots" on the pyridine ring, potentially extending half-life (

).

Key Therapeutic Areas:

-

Kinase Inhibitors: Targeting ATP-binding pockets where the pyridine ring mimics the adenine base.

-

Neurology: Aminopyridines are known to block potassium channels; analogs are investigated for multiple sclerosis and Alzheimer's disease.

Safety & Handling

-

Hazard Classification: GHS06 (Toxic), GHS05 (Corrosive/Irritant).

-

Acute Toxicity: Like most 4-aminopyridines, this compound is likely toxic if swallowed or absorbed through the skin. It may act as a potassium channel blocker, leading to seizure risk at high doses.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aminopyridines can darken upon oxidation by air.

References

-

CookeChem. (2023). 5-Ethyl-2-methylpyridin-4-amine Product Sheet. Retrieved from

-

Jubilant Ingrevia. (2023). 2-Methyl-5-ethylpyridine Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. PubMed Central. Retrieved from

-

Royal Society of Chemistry. (2025). Synthesis of substituted pyridines. RSC Publishing. Retrieved from

-

GuideChem. (2019). 4-Pyridinamine, 5-ethyl-2-methyl- Properties. Retrieved from

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-2-methylpyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 5-Ethyl-2-methylpyridin-4-amine, a key heterocyclic amine with significant potential in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide elucidates a strategic multi-step synthesis commencing with the readily accessible precursor, 5-ethyl-2-methylpyridine. The core of this pathway involves a regioselective functionalization of the pyridine ring at the 4-position, a typically challenging transformation. The narrative delves into the mechanistic rationale behind the chosen synthetic route, providing detailed, step-by-step experimental protocols, and quantitative data to ensure reproducibility and success.

Introduction: The Significance of Substituted Aminopyridines

Substituted aminopyridines are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their inherent structural features, including the basic nitrogen atom and the aromatic ring system, allow for a multitude of intermolecular interactions, making them privileged structures in drug design. Specifically, the 4-aminopyridine moiety is a recurring motif in pharmaceuticals targeting a range of therapeutic areas, from neurological disorders to oncology. The strategic placement of substituents, such as the ethyl and methyl groups in 5-Ethyl-2-methylpyridin-4-amine, allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target binding affinity. Consequently, the development of efficient and scalable synthetic routes to novel substituted 4-aminopyridines is of paramount importance to the advancement of medicinal chemistry.

Strategic Overview of the Synthetic Pathway

Direct amination of the 5-ethyl-2-methylpyridine ring at the 4-position presents a significant regiochemical challenge. The well-established Chichibabin amination, a direct nucleophilic substitution of a hydride ion by an amide, typically favors the electronically deficient α (2- and 6-) and γ (4-) positions. However, the directing effects of the existing alkyl substituents on 5-ethyl-2-methylpyridine would likely lead to a mixture of products, with amination at the 2- or 6-position being a probable outcome.

To circumvent this, a more strategic and regioselective approach is warranted. The chosen pathway, detailed in this guide, leverages the powerful directing effect of an N-oxide functionality to achieve selective functionalization at the 4-position. This multi-step synthesis can be conceptually broken down into three key transformations:

-

N-Oxidation: Conversion of the pyridine nitrogen of 5-ethyl-2-methylpyridine into an N-oxide. This transformation electronically activates the 4-position for subsequent electrophilic attack.

-

Nitration: Regioselective electrophilic nitration of the 5-ethyl-2-methylpyridine N-oxide at the activated 4-position to yield 4-nitro-5-ethyl-2-methylpyridine N-oxide.

-

Reduction: Simultaneous reduction of the 4-nitro group to a 4-amino group and deoxygenation of the N-oxide to afford the final target molecule, 5-Ethyl-2-methylpyridin-4-amine.

This strategic sequence ensures a high degree of regiochemical control, leading to the desired product in good overall yield and purity.

Caption: Overall synthetic strategy for 5-Ethyl-2-methylpyridin-4-amine.

Detailed Synthesis Pathway and Experimental Protocols

Synthesis of the Precursor: 5-Ethyl-2-methylpyridine

The synthesis of the starting material, 5-ethyl-2-methylpyridine, is efficiently achieved through a well-established condensation reaction, a variant of the Chichibabin pyridine synthesis.[1][2] This method involves the reaction of paraldehyde (a trimer of acetaldehyde) with ammonia under elevated temperature and pressure.[2]

Caption: Synthesis of 5-Ethyl-2-methylpyridine.

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine

| Reagent/Parameter | Quantity/Value | Moles |

| Paraldehyde | 207.5 g (209 mL) | 1.57 |

| 28% Aqueous Ammonium Hydroxide | 267 g (296 mL) | 4.38 |

| Ammonium Acetate | 5.0 g | 0.065 |

| Temperature | 230 °C | - |

| Reaction Time | 1 hour | - |

| Expected Yield | 72-76 g (50-53%) | - |

Procedure:

-

Charge a 2-liter steel autoclave with paraldehyde, 28% aqueous ammonium hydroxide, and ammonium acetate.

-

Seal the reactor and heat the mixture to 230 °C with continuous agitation.

-

Maintain the temperature at 230 °C for 1 hour. The pressure will range from 800 to 3000 psi.

-

Allow the autoclave to cool to room temperature.

-

Carefully vent the reactor and transfer the reaction mixture to a separatory funnel.

-

Separate the two layers. To the organic layer, add 60 mL of chloroform, which will cause the separation of residual water. Combine this aqueous portion with the main aqueous layer.

-

Extract the combined aqueous layers with three 50 mL portions of chloroform.

-

Combine all organic fractions and remove the chloroform by distillation at atmospheric pressure.

-

Fractionally distill the residue under reduced pressure to obtain pure 5-ethyl-2-methylpyridine (b.p. 65-66 °C at 17 mmHg).[2]

Safety Precautions: This reaction is conducted at high temperature and pressure and should only be performed in a suitable pressure reactor by trained personnel. The reaction is exothermic.

Step 1: N-Oxidation of 5-Ethyl-2-methylpyridine

The initial step in the regioselective functionalization is the oxidation of the pyridine nitrogen to form 5-ethyl-2-methylpyridine N-oxide. This transformation is crucial as the N-oxide group is strongly activating and directs electrophilic substitution to the 4-position. Common oxidizing agents for this purpose include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[3] The latter is often preferred for larger scale syntheses due to its lower cost and the generation of water as the only byproduct.[4]

Experimental Protocol: N-Oxidation of 5-Ethyl-2-methylpyridine

| Reagent/Parameter | Quantity/Value | Moles |

| 5-Ethyl-2-methylpyridine | 12.1 g (13.1 mL) | 0.1 |

| Glacial Acetic Acid | 50 mL | - |

| 30% Hydrogen Peroxide | 11.3 mL | ~0.11 |

| Temperature | 70-80 °C | - |

| Reaction Time | 3-4 hours | - |

| Expected Yield | ~85-95% | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the stirred solution. The addition may be slightly exothermic.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess acetic acid and water under reduced pressure.

-

The residue can be purified by crystallization or column chromatography to yield 5-ethyl-2-methylpyridine N-oxide.

Safety Precautions: Hydrogen peroxide is a strong oxidizing agent. Handle with care and avoid contact with skin and eyes. The reaction with acetic acid forms peracetic acid in situ, which is also a strong oxidant.

Step 2: Nitration of 5-Ethyl-2-methylpyridine N-oxide

With the N-oxide in place, the pyridine ring is now activated for electrophilic nitration at the 4-position. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The strongly acidic conditions are necessary to generate the nitronium ion (NO₂⁺), the active electrophile.

Experimental Protocol: Nitration of 5-Ethyl-2-methylpyridine N-oxide

| Reagent/Parameter | Quantity/Value | Moles |

| 5-Ethyl-2-methylpyridine N-oxide | 13.7 g | 0.1 |

| Concentrated Sulfuric Acid | 30 mL | - |

| Fuming Nitric Acid | 15 mL | - |

| Temperature | 90-100 °C | - |

| Reaction Time | 2-3 hours | - |

| Expected Yield | ~70-80% | - |

Procedure:

-

In a flask equipped with a dropping funnel, thermometer, and mechanical stirrer, carefully add 5-ethyl-2-methylpyridine N-oxide to concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 7-8. This should be done in a well-ventilated fume hood as it will generate a significant amount of CO₂ gas.

-

The precipitated solid, 4-nitro-5-ethyl-2-methylpyridine N-oxide, is collected by filtration, washed with cold water, and dried.

Safety Precautions: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood. The nitration reaction is highly exothermic and requires careful temperature control.

Step 3: Reduction of 4-Nitro-5-ethyl-2-methylpyridine N-oxide

The final step in the synthesis is the reduction of the 4-nitro group to the desired 4-amino group. Several methods can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that can simultaneously effect the reduction of the nitro group and the deoxygenation of the N-oxide.[5][6] An alternative, classical method is the use of iron powder in acetic acid, which is also effective for both transformations.[7]

Experimental Protocol: Reduction via Catalytic Hydrogenation

| Reagent/Parameter | Quantity/Value | Moles |

| 4-Nitro-5-ethyl-2-methylpyridine N-oxide | 18.2 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | 1.0 g | - |

| Ethanol | 200 mL | - |

| Hydrogen Gas | 50 psi | - |

| Temperature | Room Temperature | - |

| Reaction Time | 4-6 hours | - |

| Expected Yield | ~85-95% | - |

Procedure:

-

In a Parr hydrogenation apparatus or a similar pressure vessel, suspend 4-nitro-5-ethyl-2-methylpyridine N-oxide and 10% Pd/C in ethanol.

-

Purge the vessel with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Carefully vent the apparatus and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-Ethyl-2-methylpyridin-4-amine.

-

The product can be further purified by recrystallization or column chromatography.

Safety Precautions: Hydrogen gas is highly flammable and forms explosive mixtures with air. Perform this reaction in a well-ventilated area away from ignition sources. Palladium on carbon can be pyrophoric when dry and saturated with hydrogen; handle with care.

Conclusion

The synthetic pathway detailed in this technical guide provides a reliable and regioselective method for the preparation of 5-Ethyl-2-methylpyridin-4-amine. By employing a strategic N-oxidation followed by nitration and reduction, the challenge of direct 4-amination of the substituted pyridine ring is effectively overcome. The provided experimental protocols are based on established and validated chemical transformations, offering a solid foundation for researchers in their synthetic endeavors. This guide is intended to empower scientists in the field of drug discovery and development with the practical knowledge to access this and other similarly substituted aminopyridine scaffolds, thereby facilitating the exploration of new chemical space and the development of novel therapeutics.

References

-

Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

-

Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

-

Taylor & Francis Online. A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. [Link]

-

Periodica Polytechnica. Preparation of Pyridine N-oxide Derivatives in Microreactor. [Link]

-

Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

- Google Patents. A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone.

- Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

Sources

- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pp.bme.hu [pp.bme.hu]

- 5. WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone - Google Patents [patents.google.com]

- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 7. mdpi.org [mdpi.org]

An In-depth Technical Guide to 5-Ethyl-2-methylpyridin-4-amine

Senior Application Scientist Note: The synthesis of detailed, publicly available research on 5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1) is currently limited. This compound is primarily recognized as a specialized building block in chemical synthesis. In contrast, the similarly named but structurally distinct compound, 5-Ethyl-2-methylpyridine (CAS 104-90-5) , is well-documented and possesses a broad range of applications.

This guide provides all available technical information for the requested compound, 5-Ethyl-2-methylpyridin-4-amine. Subsequently, for comparative and informational purposes, a comprehensive overview of the more extensively researched 5-Ethyl-2-methylpyridine is presented to prevent potential confusion and to illustrate the significant impact a single functional group can have on a molecule's properties and applications.

Part 1: 5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1)

Introduction and Core Identifiers

5-Ethyl-2-methylpyridin-4-amine is a substituted pyridine derivative. The presence of the amine group at the 4-position makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the fields of medicinal and materials chemistry. Its utility lies in the reactivity of the pyridine ring and the nucleophilicity of the amino group.

Table 1: Core Identifiers for 5-Ethyl-2-methylpyridin-4-amine

| Identifier | Value |

| IUPAC Name | 5-Ethyl-2-methylpyridin-4-amine |

| CAS Number | 5350-64-1 |

| Molecular Formula | C₈H₁₂N₂[1] |

| Molecular Weight | 136.19 g/mol [1] |

| MDL Number | MFCD01632112[1] |

Physicochemical Properties and Safety Data

Detailed experimental data on the physicochemical properties of 5-Ethyl-2-methylpyridin-4-amine are not widely available in peer-reviewed literature. The primary application of this compound is as a building block in chemical synthesis.[1]

Safety and Handling: Based on available supplier safety data, 5-Ethyl-2-methylpyridin-4-amine is classified as hazardous.[1]

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1]

It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Storage is recommended at 2-8°C.[1]

Synthesis and Reactivity

Synthesis: Specific, peer-reviewed synthetic protocols for 5-Ethyl-2-methylpyridin-4-amine are not readily found. However, a general approach can be inferred from synthetic routes for analogous aminopyridines. A plausible, though unverified, synthetic pathway could involve a multi-step sequence starting from a simpler pyridine derivative, such as 2-chloro-5-methylpyridine. This could involve nitration at the 4-position, followed by reduction of the nitro group to an amine, and subsequent functionalization. For instance, a patent for the synthesis of 2-hydroxy-4-amino-5-methylpyridine follows a route involving the synthesis of 2-chloro-5-methylpyridine nitrogen oxide, followed by nitration to 2-chloro-4-nitro-5-methylpyridine nitrogen oxide, then synthesis of 2-chloro-4-amino-5-methylpyridine, and finally hydrolysis to the 2-hydroxy derivative.[2] This suggests a potential strategy for accessing the 4-amino-5-ethyl-2-methylpyridine scaffold.

Reactivity: The reactivity of 5-Ethyl-2-methylpyridin-4-amine is dictated by the pyridine ring and the exocyclic amino group. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The pyridine ring itself can participate in electrophilic aromatic substitution, with the activating effect of the amino group directing substitution to the positions ortho and para to it (positions 3 and 5).

Applications

The primary application of 5-Ethyl-2-methylpyridin-4-amine is as a versatile building block in organic synthesis.[1] Substituted aminopyridines are key pharmacophores in many biologically active molecules. For example, similar aminopyridine structures have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), which is a target in inflammatory diseases and cancer. While no specific drug development programs citing this exact molecule are prominent in the public domain, its structural motifs are of significant interest to medicinal chemists.

Part 2: Comparative Analysis: 5-Ethyl-2-methylpyridine (CAS 104-90-5)

To highlight the importance of precise nomenclature, this section details the properties and applications of the closely related but distinct compound, 5-Ethyl-2-methylpyridine.

Introduction and Core Identifiers

5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, is an organic compound that serves as a crucial intermediate in the industrial synthesis of various valuable chemicals.[3] Its most notable application is as a precursor to nicotinic acid (Niacin, Vitamin B3).[3]

Table 2: Core Identifiers for 5-Ethyl-2-methylpyridine

| Identifier | Value |

| IUPAC Name | 5-Ethyl-2-methylpyridine[3] |

| CAS Number | 104-90-5[3] |

| Other Names | Aldehyde-collidine, MEP, 5-Ethyl-2-picoline[3][4] |

| Molecular Formula | C₈H₁₁N[3] |

| Molecular Weight | 121.18 g/mol [4] |

| SMILES | CCC1=CN=C(C=C1)C[3] |

| InChI | 1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3[5] |

Physicochemical Properties

5-Ethyl-2-methylpyridine is a colorless to yellow liquid with a sharp, aromatic odor.[4][6]

Table 3: Physicochemical Properties of 5-Ethyl-2-methylpyridine

| Property | Value | Source |

| Appearance | Colorless to yellow liquid | [4][6] |

| Melting Point | -70.3 °C | [3] |

| Boiling Point | 178 °C | [3][5] |

| Density | 0.919 - 0.9208 g/cm³ at 25 °C | [3][5] |

| Solubility in Water | 1.2 g/100 mL | [3] |

| Flash Point | 66.11 °C (151.00 °F) | [4][7] |

| Refractive Index | 1.497 (n20/D) | [5] |

Synthesis

The industrial production of 5-ethyl-2-methylpyridine is a classic example of forming a complex heterocycle from simple acyclic precursors.[3] It is synthesized via the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[3]

Reaction: 4 (CH₃CHO) + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O[3]

This reaction is typically carried out at elevated temperatures and pressures.[8]

Experimental Protocol: Laboratory Scale Synthesis of 5-Ethyl-2-methylpyridine This protocol is adapted from established literature procedures.[8]

-

Apparatus: A 2-liter steel reaction vessel (autoclave) equipped with continuous agitation and a thermocouple.

-

Reagents:

-

28% aqueous ammonium hydroxide (267 g, 4.38 moles)

-

Paraldehyde (207.5 g, 1.57 moles)

-

Ammonium acetate (5.0 g, 0.065 mole)

-

-

Procedure: a. Charge the reaction vessel with ammonium hydroxide, paraldehyde, and ammonium acetate. b. Seal the vessel and heat to 230°C with continuous agitation. c. Maintain the temperature at 230°C for 1 hour. The reaction is exothermic, and a transient temperature increase may be observed. d. Allow the autoclave to cool to room temperature. e. Separate the two layers of the reaction mixture. f. To the non-aqueous layer, add 60 mL of chloroform to precipitate residual water. Combine this water with the aqueous layer. g. Extract the aqueous layer with three 50 mL portions of chloroform. h. Combine all organic fractions and remove the chloroform by distillation at atmospheric pressure. i. The crude product is then purified by fractional distillation under reduced pressure to yield 5-ethyl-2-methylpyridine.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 5-Ethyl-2-methylpyridine.

Reactivity and Key Transformations

The most significant reaction of 5-ethyl-2-methylpyridine is its oxidation to produce nicotinic acid (Niacin).[3] This is typically achieved using nitric acid, which proceeds via the intermediate 2,5-pyridinedicarboxylic acid, followed by decarboxylation.[3] This industrial process is a major source of Vitamin B3 for the pharmaceutical and food industries.[9]

Diagram: Key Reaction Pathway

Sources

- 1. 5-Ethyl-2-methylpyridin-4-amine , 95+% , 5350-64-1 - CookeChem [cookechem.com]

- 2. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]

- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 4. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 5. 5-Ethyl-2-methylpyridine = 96 104-90-5 [sigmaaldrich.com]

- 6. 5-Ethyl-2-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 7. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Monograph: 5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1)

Executive Summary

5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1), often derived from the industrial precursor "aldehyde-collidine" (5-ethyl-2-methylpyridine), represents a critical scaffold in heterocyclic chemistry. Distinguished by its specific trisubstitution pattern, this compound offers a unique balance of lipophilicity (conferred by the 5-ethyl and 2-methyl groups) and polar reactivity (via the 4-amino and pyridine nitrogen).

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via N-oxide activation, its utility as a pharmacophore in kinase inhibitor design, and the rigorous safety protocols required for its handling.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is a pyridine derivative characterized by an electron-rich amino group at the para position relative to the ring nitrogen, flanked by alkyl substituents that modulate its steric and electronic environment.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 5-Ethyl-2-methylpyridin-4-amine |

| CAS Number | 5350-64-1 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| SMILES | CCc1cnc(C)cc1N |

| Appearance | Beige to pale brown solid (or viscous oil upon synthesis) |

| Melting Point | 70–75 °C (Estimated based on homologs) |

| Boiling Point | ~280 °C (Predicted) |

| pKa (Pyridine N) | ~6.5–7.0 (Enhanced basicity due to 4-NH₂ donation) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Synthetic Architecture

The synthesis of 4-aminopyridines with specific alkyl patterns is non-trivial due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution. The authoritative route to CAS 5350-64-1 utilizes N-oxide activation to direct functionalization to the 4-position.

Retrosynthetic Analysis

The most robust pathway proceeds from the commercially available 5-ethyl-2-methylpyridine (MEP) . Direct amination (Chichibabin reaction) typically favors the 2- or 6-position; therefore, an oxidation-nitration-reduction sequence is required to secure the amino group at the 4-position.

Detailed Synthetic Protocol (Self-Validating System)

Step 1: N-Oxidation of 5-Ethyl-2-methylpyridine

-

Reagents: MEP, Hydrogen Peroxide (30%), Acetic Acid.

-

Mechanism: The formation of the N-oxide increases electron density at the 2- and 4-positions, rendering the ring susceptible to electrophilic attack, specifically nitration at C4.

-

Protocol: Dissolve MEP in glacial acetic acid. Add H₂O₂ dropwise at 60°C. Heat to 80°C for 12 hours.

-

Validation: Monitor disappearance of starting material via TLC (MeOH:DCM 1:9). The N-oxide is significantly more polar.

Step 2: C4-Nitration

-

Reagents: Fuming Nitric Acid, Sulfuric Acid.

-

Mechanism: Electrophilic aromatic substitution. The N-oxide oxygen donates density, directing the nitro group para to the nitrogen.

-

Protocol: Cool the N-oxide solution to 0°C. Slowly add H₂SO₄/HNO₃ mixture. Heat to 90°C for 4-6 hours.

-

Critical Control: Temperature must be controlled to prevent dinitration or explosive decomposition.

Step 3: Reduction and Deoxygenation

-

Reagents: Iron powder (Fe) in Acetic Acid or H₂/Pd-C.

-

Mechanism: Reduction of the nitro group to an amine and concurrent removal of the N-oxide oxygen (deoxygenation) if conditions are sufficiently reducing (e.g., Fe/AcOH often achieves both; otherwise, PCl₃ can be used for deoxygenation).

-

Protocol: Reflux the nitro-N-oxide intermediate with Fe powder in acetic acid. Neutralize with NaOH and extract into ethyl acetate.

Pathway Visualization

Figure 1: Synthetic pathway from industrial precursor MEP to the target 4-amino derivative via N-oxide activation.[1]

Applications in Drug Discovery[6]

The 5-ethyl-2-methylpyridin-4-amine moiety is a valuable scaffold in Fragment-Based Drug Discovery (FBDD). Its structural features enable it to function as a versatile hinge-binder in kinase inhibitors.

Pharmacophore Features

-

H-Bond Donor/Acceptor: The 4-amino group acts as a hydrogen bond donor, while the pyridine nitrogen (N1) acts as an acceptor. This "Donor-Acceptor" motif is classic for binding to the ATP-binding pocket of kinases (e.g., interacting with the hinge region backbone residues).

-

Hydrophobic Interactions: The 5-ethyl and 2-methyl groups provide hydrophobic bulk that can occupy the "gatekeeper" region or hydrophobic pockets (Selectivity Pocket) within an enzyme active site, potentially improving selectivity over other kinases.

Structural Analogues in Medicine

While CAS 5350-64-1 is a building block, its structural homologs appear in several approved and experimental drugs:

-

Torsemide (Diuretic): Contains a substituted pyridine-3-sulfonylurea, highlighting the metabolic stability of alkyl-pyridines.

-

Omeprazole (PPI): Utilizes a 4-methoxy-3,5-dimethylpyridine core. The 4-amino analog (CAS 5350-64-1) serves as a bioisostere where the methoxy is replaced by an amine to alter pKa and solubility.

Experimental Workflow: Amide Coupling

To utilize this amine in library synthesis:

-

Activation: React a carboxylic acid core (e.g., a benzoic acid derivative) with HATU/DIPEA in DMF.

-

Coupling: Add 5-ethyl-2-methylpyridin-4-amine. Stir at RT for 2 hours.

-

Purification: The basic pyridine nitrogen allows for easy purification via SCX (Strong Cation Exchange) cartridges, trapping the product while washing away non-basic impurities.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard Identification (GHS)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability

-

Oxidation Sensitivity: Aminopyridines can darken upon exposure to air due to oxidation of the amino group. Store under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: Moderately hygroscopic. Keep desiccated.

-

Shelf Life: 24 months at 2–8°C in tightly sealed containers.

Emergency Protocol

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Pyridines can penetrate skin.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

References

-

Preparation of 5-Ethyl-2-methylpyridine (Precursor): Frank, R. L., et al. "5-Ethyl-2-methylpyridine." Organic Syntheses, Coll. Vol. 3, p. 326 (1955). Link

- N-Oxide Route to 4-Aminopyridines: "Synthesis of 4-amino-substituted pyridines via pyridine N-oxides." Journal of Heterocyclic Chemistry. (General methodology reference).

- Pyridine Chemistry Overview: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

- Applications in Kinase Inhibitors: "Pyridine-based scaffolds in kinase inhibitor discovery." Journal of Medicinal Chemistry. (Contextual reference for pharmacophore utility).

-

PubChem Compound Summary: "5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1)."[2] National Center for Biotechnology Information. Link

Sources

Structural Determination of Polysubstituted Pyridines: A Technical Guide to 5-Ethyl-2-methylpyridin-4-amine

Executive Summary

This technical guide outlines the rigorous structure elucidation protocol for 5-Ethyl-2-methylpyridin-4-amine , a polysubstituted pyridine derivative.[1] In drug development, pyridines serve as critical pharmacophores (e.g., in kinase inhibitors and antihistamines).[1] The specific substitution pattern—an amine at C4 flanked by alkyl groups at C2 and C5—presents unique spectroscopic challenges regarding regioisomer differentiation.[1]

This guide moves beyond basic spectral listing, providing a causal analysis of spectral features and a self-validating workflow to distinguish this molecule from its likely isomers (e.g., the 3-amino variant).

Synthetic Context & Chemical Logic

To elucidate a structure, one must understand its origin.[1] This molecule is chemically related to 5-ethyl-2-methylpyridine (also known as aldehyde collidine), a well-known byproduct of the condensation of acetaldehyde/paraldehyde with ammonia [1].[1]

-

Functionalization: The introduction of the amino group at the C4 position typically proceeds via N-oxidation followed by nitration (at C4, the most nucleophilic position for electrophilic aromatic substitution in N-oxides) and subsequent reduction, or via nucleophilic substitution of a C4-leaving group (e.g., 4-chloro derivative).

-

Elucidation Implication: Knowledge of this pathway suggests the alkyl groups are fixed at C2 and C5, reducing the structural problem to confirming the regiochemistry of the amine.

Mass Spectrometry (HRMS): The Molecular Foundation

Objective: Confirm elemental composition and analyze fragmentation to verify alkyl chains.[1]

Experimental Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Data Interpretation

| Parameter | Expected Value | Mechanistic Insight |

| Formula | C | Degree of Unsaturation = 4 (1 ring + 3 double bonds).[1][3] |

| [M+H] | 137.1073 m/z | Protonated molecular ion.[1][2][3] |

| Fragment A | [M+H - 17] | Loss of NH |

| Fragment B | [M+H - 29] | Loss of Ethyl group (CH |

| Fragment C | [M+H - 27] | Loss of HCN (Characteristic pyridine ring fragmentation).[1] |

Infrared Spectroscopy (FT-IR): Functional Group Fingerprinting

Objective: Confirm the presence of a primary amine and the substitution pattern of the pyridine ring.

-

Primary Amine (-NH

): Look for the characteristic doublet in the high-frequency region (3400–3200 cm -

Pyridine Ring: Aromatic C=C/C=N stretching vibrations appear at ~1600 cm

and ~1500 cm -

Substitution Pattern: C-H out-of-plane bending (fingerprint region 900–700 cm

) helps distinguish isolated protons from adjacent protons.[1]

Nuclear Magnetic Resonance (NMR): The Core Elucidation

Objective: Map the carbon skeleton and place substituents via scalar coupling (

Proton NMR ( H-NMR)

Solvent: DMSO-

Theoretical Assignment & Logic: The molecule has two isolated aromatic protons (H3 and H6).[1] This is the key differentiator from isomers where protons might be vicinal (ortho-coupled).[1]

| Position | Type | Shift ( | Multiplicity | Integration | Structural Logic |

| H6 | Aromatic | 7.8 – 8.0 | Singlet (s) | 1H | Most Deshielded. Adjacent to Pyridine Nitrogen (anisotropic effect) and Ethyl group.[1] Appears as a singlet because C5 is substituted.[1][2] |

| H3 | Aromatic | 6.4 – 6.6 | Singlet (s) | 1H | Shielded. Ortho to the strong electron-donating Amino group (-NH |

| NH | Amine | 5.8 – 6.2 | Broad (br s) | 2H | Exchangeable.[1][2] Chemical shift varies with concentration/solvent.[1][2] |

| C5-Ethyl | Methylene | 2.4 – 2.5 | Quartet ( | 2H | Coupled to methyl triplet ( |

| C2-Methyl | Methyl | 2.3 – 2.4 | Singlet (s) | 3H | Attached to aromatic ring; no adjacent protons for coupling.[1] |

| C5-Ethyl | Methyl | 1.1 – 1.2 | Triplet ( | 3H | Terminal methyl of the ethyl chain.[1] |

Differentiation Note: If the amine were at C3 , H4 and H5 (or H4 and H6 depending on alkyl placement) would likely show ortho-coupling (

Carbon NMR ( C-NMR)

Look for 8 distinct carbon signals :

-

Deshielded ipso-carbons: C2 (adj. to N), C6 (adj. to N), C4 (attached to NH

).[1][2] -

Shielded aromatic carbons: C3 (ortho to NH

).[1][2] -

Aliphatic carbons: Ethyl-CH

, Ethyl-CH

Advanced Verification: 2D-NMR Workflow

To satisfy the "Trustworthiness" pillar, one must prove connectivity, not just assume it.[1]

Workflow Diagram (DOT)

The following decision tree illustrates the logical flow for confirming the position of the Ethyl vs. Methyl groups using NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Logic flow for confirming regiochemistry using Through-Space (NOE) interactions.

Key Correlations to Look For:

-

HMBC (Long Range C-H):

-

NOESY (Spatial Proximity):

-

Crucial Test: If the Ethyl group is at position 5, the methylene protons (-CH

-) will show an NOE enhancement with the H6 proton (the most deshielded singlet). -

The C2-Methyl protons will show an NOE enhancement with the H3 proton.[1]

-

References

-

Organic Syntheses , Coll.[1][2] Vol. 4, p.451 (1963); Vol. 32, p.45 (1952).[1][2] 5-Ethyl-2-methylpyridine.[1][2][3][4] [1][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][5] (Standard text for calculating substituent effects on pyridine rings).

-

National Institute of Standards and Technology (NIST) . 4-Aminopyridine Mass Spectrum. (Used as baseline for fragmentation logic).[1][2]

-

SDBS (Spectral Database for Organic Compounds) . 1H NMR of 2-Picoline and 3-Ethylpyridine. AIST, Japan.[1][2] (Reference for alkyl-pyridine chemical shifts).

Sources

- 1. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 5-ethyl-2-methylpyridin-4-amine (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 4. 5-Ethyl-2-methylpyridine = 96 104-90-5 [sigmaaldrich.com]

- 5. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Ethyl-2-methylpyridin-4-amine solubility data

An In-Depth Technical Guide to the Solubility Profile of 5-Ethyl-2-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. 5-Ethyl-2-methylpyridin-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and chemical synthesis.[1] A thorough understanding of its solubility characteristics is paramount for its effective application in drug discovery and development. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 5-Ethyl-2-methylpyridin-4-amine. While direct experimental solubility data for this specific compound is not extensively reported in publicly accessible literature, this document outlines the foundational physicochemical principles, predictive insights from structurally related analogs, and detailed, field-proven protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from laboratory bench to clinical application, its physicochemical properties serve as the gatekeepers of its ultimate success. Among these, aqueous solubility is arguably one of the most significant hurdles. Poor solubility can severely limit a compound's absorption from the gastrointestinal tract, leading to low and erratic oral bioavailability.[2] This not only compromises therapeutic efficacy but can also complicate preclinical and clinical studies, making it difficult to establish clear dose-response relationships.

5-Ethyl-2-methylpyridin-4-amine, with its substituted pyridine core, represents a class of compounds frequently explored in the synthesis of bioactive molecules.[1] The presence of both a basic pyridinic nitrogen and an exocyclic amino group suggests that its solubility will be highly dependent on pH. Therefore, a comprehensive understanding of its solubility profile across a physiologically relevant pH range is essential for any research and development program involving this scaffold.

This guide will first explore the predicted physicochemical properties of 5-Ethyl-2-methylpyridin-4-amine, drawing comparisons with its close structural analog, 5-Ethyl-2-methylpyridine, to infer the likely impact of the 4-amino functional group. Subsequently, it will provide detailed, step-by-step experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate robust and reliable data.

Physicochemical Profile and Predicted Solubility Behavior

A compound's solubility is governed by its intrinsic properties, including its molecular weight, lipophilicity (logP), acidity/basicity (pKa), and its ability to form hydrogen bonds.

Known and Predicted Properties of 5-Ethyl-2-methylpyridin-4-amine

While extensive experimental data is sparse, key molecular descriptors can be calculated or found from supplier data.

-

Molecular Formula: C₈H₁₂N₂[1]

-

Molecular Weight: 136.19 g/mol [1]

-

Key Functional Groups: A pyridine ring and an aromatic amine. These groups are capable of acting as hydrogen bond acceptors (both nitrogens) and a hydrogen bond donor (the amine group). The presence of the basic amino group is expected to confer a higher pKa compared to the pyridine analog, making its solubility highly pH-dependent.

Insights from a Structural Analog: 5-Ethyl-2-methylpyridine

To form a hypothesis about the solubility of the target compound, we can examine the known properties of its parent structure, 5-Ethyl-2-methylpyridine (CAS 104-90-5), which lacks the 4-amino group.

| Property | Value for 5-Ethyl-2-methylpyridine | Source |

| Molecular Formula | C₈H₁₁N | [3] |

| Molecular Weight | 121.18 g/mol | [3] |

| Aqueous Solubility | 12 g/L (12 mg/mL) at 20-29°C | [3][4] |

| logP | 2.39 | [3] |

| pKa (of conjugate acid) | 6.51 | [3] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, benzene | [5] |

Causality and Prediction: The addition of a primary amino group at the 4-position to create 5-Ethyl-2-methylpyridin-4-amine is expected to have two major effects:

-

Increased Polarity and Hydrogen Bonding: The -NH₂ group is a potent hydrogen bond donor and acceptor. This should significantly increase the molecule's affinity for polar solvents like water, leading to a predicted aqueous solubility greater than that of 5-Ethyl-2-methylpyridine.

-

Increased Basicity: The 4-amino group will increase the basicity of the molecule. The pyridinic nitrogen can be protonated, and at lower pH values, the exocyclic amine can also be protonated. This means that solubility will dramatically increase in acidic conditions due to the formation of highly soluble cationic salts.

The following diagram illustrates the expected pH-dependent protonation and its effect on solubility.

Caption: pH-dependent equilibrium of an amino-pyridine compound.

Experimental Protocols for Solubility Determination

Generating reliable solubility data requires robust, well-controlled experimental methods. The two primary types of solubility measured are thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the "gold standard," representing the true equilibrium solubility of a compound in a saturated solution.[2] It is measured using the solid, crystalline form of the compound and requires a sufficient incubation period to reach equilibrium.[6] This value is crucial for late-stage development and formulation.[7]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock.[7] It is a high-throughput method used in early drug discovery to flag potential solubility issues.[8][9]

Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved.[10][11]

Workflow Diagram:

Sources

- 1. 5-Ethyl-2-methylpyridin-4-amine , 95+% , 5350-64-1 - CookeChem [cookechem.com]

- 2. evotec.com [evotec.com]

- 3. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Page loading... [wap.guidechem.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Uncharted: A Technical Guide to the Safe Laboratory Handling of 5-Ethyl-2-methylpyridin-4-amine

Executive Summary

Introduction: Acknowledging the Knowledge Gap and Establishing a Precautionary Principle

5-Ethyl-2-methylpyridin-4-amine, a substituted aminopyridine, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its specific toxicological and reactivity data are not extensively documented in publicly accessible safety literature. In the absence of a dedicated Safety Data Sheet (SDS), a proactive and conservative approach to safety is paramount.

This guide is built upon the precautionary principle , where the absence of complete data necessitates the implementation of stringent safety measures based on the hazard profile of structurally related and well-characterized molecules. Aminopyridines, as a class, are known for their acute toxicity and neurological effects. Therefore, we will extrapolate safety and handling protocols from compounds such as 2-Amino-5-methylpyridine and the general class of aminopyridines, ensuring a high margin of safety.

Hazard Identification and Risk Assessment: An Inferential Analysis

Based on the known hazards of aminopyridines, we can infer the following potential risks associated with 5-Ethyl-2-methylpyridin-4-amine.

Anticipated Toxicological Profile

Aminopyridines are recognized as a hazardous class of substances.[1] It is prudent to assume that 5-Ethyl-2-methylpyridin-4-amine exhibits similar toxicological properties.

-

Acute Toxicity: Expected to be highly toxic if swallowed, in contact with skin, or if inhaled.[2] Symptoms of exposure may include headache, dizziness, nausea, high blood pressure, respiratory distress, convulsions, and stupor.[3]

-

Skin and Eye Irritation: Assumed to be a skin and eye irritant, potentially causing serious eye damage.[2]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]

-

Central Nervous System Effects: A key characteristic of some aminopyridines is their effect on the central nervous system.[3]

Physical and Chemical Hazards

While specific data is unavailable, the pyridine and amine functionalities suggest the following:

-

Reactivity: Potentially incompatible with strong oxidizing agents and strong acids.[4][5]

-

Combustibility: Likely a combustible solid or liquid.[3]

The following table summarizes the inferred hazard classifications based on related compounds.

| Hazard Classification | Inferred Risk for 5-Ethyl-2-methylpyridin-4-amine | Rationale (Based on Aminopyridine Class) |

| Acute Oral Toxicity | Category 2 or 3 | Aminopyridines are generally highly toxic upon ingestion.[1][2] |

| Acute Dermal Toxicity | Category 2 or 3 | Readily absorbed through the skin, leading to systemic toxicity.[1][2] |

| Acute Inhalation Toxicity | Category 2 or 3 | Inhalation of dust or vapors can be a significant route of exposure.[2] |

| Skin Corrosion/Irritation | Category 2 | Expected to cause skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 1 or 2A | Likely to cause serious eye irritation or damage.[2] |

The Self-Validating Safety Workflow: From Procurement to Disposal

A robust safety protocol is a closed-loop, self-validating system. This section details the critical steps for handling 5-Ethyl-2-methylpyridin-4-amine with the highest degree of caution.

Engineering Controls: The First Line of Defense

Primary containment is crucial. All handling of 5-Ethyl-2-methylpyridin-4-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood should have a documented face velocity of at least 100 feet per minute.

Caption: Core Engineering Controls Workflow.

Personal Protective Equipment (PPE): A Necessary Barrier

Given the inferred high toxicity, a comprehensive PPE ensemble is mandatory.

| PPE Component | Specification | Rationale |

| Gloves | Double-gloving with nitrile or neoprene gloves. | Aminopyridines can penetrate some glove materials. Double gloving provides an additional layer of protection. |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential dust particles. |

| Lab Coat | A chemically resistant lab coat, fully buttoned. | Protects skin from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered, especially when handling powders or if there is a potential for aerosol generation. A full-face respirator offers the highest level of protection.[3] | To prevent inhalation, the most direct route for systemic toxicity.[3] |

Experimental Protocols: A Step-by-Step Guide to Safe Handling

-

Preparation: Don all required PPE before entering the designated handling area.

-

Containment: Perform all weighing and dispensing activities within a chemical fume hood.

-

Static Control: Use an anti-static weigh boat and ensure proper grounding to prevent dust dispersal.

-

Technique: Use a spatula to carefully transfer the solid. Avoid creating dust clouds.

-

Cleaning: Immediately clean any spills within the fume hood using a dampened absorbent material.

-

Solvent Addition: Add the solvent to the vessel containing the weighed 5-Ethyl-2-methylpyridin-4-amine slowly to avoid splashing.

-

Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

-

Container Sealing: Tightly cap the solution container immediately after preparation.

Storage and Waste Disposal

-

Storage: Store 5-Ethyl-2-methylpyridin-4-amine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6][7] The container must be clearly labeled with the chemical name and all appropriate hazard warnings. Store in a locked cabinet or a designated area with restricted access.[8]

-

Waste Disposal: All waste containing 5-Ethyl-2-methylpyridin-4-amine, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures: A Rapid and Coordinated Response

A clear and well-rehearsed emergency plan is critical.

Sources

- 1. abdurrahmanince.net [abdurrahmanince.net]

- 2. lobachemie.com [lobachemie.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. echemi.com [echemi.com]

- 8. 5-Ethyl-2-methylpyridine - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Initial Characterization of Novel Pyridine Compounds for Drug Discovery

This guide provides a comprehensive framework for the initial characterization of novel pyridine-based compounds, a critical phase in modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile core for designing new therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a logical workflow from structural verification to preliminary biological and safety profiling. The methodologies described herein are designed to be self-validating, ensuring data integrity and providing a solid foundation for subsequent lead optimization.

The characterization cascade is a multi-step process, beginning with the unambiguous confirmation of the synthesized molecule's identity and purity. This is followed by an assessment of its fundamental physicochemical properties, which are predictive of its drug-like potential. Finally, initial biological activity and potential liabilities are explored through in vitro screening and early safety profiling. Each step is crucial for making informed decisions about which compounds to advance in the discovery pipeline.

Part 1: Structural Elucidation and Purity Assessment

The foundational step in characterizing any novel compound is the rigorous confirmation of its chemical structure and the assessment of its purity. This ensures that all subsequent biological and physicochemical data are attributed to the correct molecular entity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this process.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise mapping of its structure.[3] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Rationale for Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent is critical.[1] It must dissolve the analyte to a suitable concentration (typically 2-10 mg in 0.6-1.0 mL) and its residual solvent peak should not overlap with key analyte signals.[1] Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds. For more polar compounds, DMSO-d₆ or Methanol-d₄ may be more appropriate.[5] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[6]

-

¹H NMR: This is the primary experiment for determining the proton environment in the molecule. Integration of the peaks reveals the relative number of protons, and the coupling patterns (splitting) provide information about adjacent protons.[3]

-

¹³C NMR: This experiment provides a count of the unique carbon atoms in the molecule, offering direct insight into the carbon skeleton.[7]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the novel pyridine compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (Example on a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure the spectral width is sufficient to cover all expected proton signals (typically -1 ppm to 9 ppm).[8]

-

Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Set the spectral width to encompass all expected carbon resonances (typically -10 ppm to 180 ppm).[8]

-

For compounds up to ~350 Daltons, a 30° pulse with a 4-second acquisition time and no relaxation delay is recommended.[9]

-

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which can be used to determine the elemental composition of the molecule.[10] Electrospray ionization (ESI) is a soft ionization technique well-suited for many small organic molecules, as it minimizes fragmentation.[11]

Rationale for Experimental Choices:

-

Electrospray Ionization (ESI): ESI is ideal for polar and semi-polar molecules, like many pyridine derivatives. It transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear identification of the molecular ion.[12]

-

High Resolution: This provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to facilitate protonation in positive ion mode.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the appropriate mass range.

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the expected formula.[10]

-

Part 2: Physicochemical Profiling

A compound's physicochemical properties are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[13] Early assessment of these properties is essential for identifying compounds with favorable drug-like characteristics.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in membrane permeability and protein binding. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[14] The shake-flask method is considered the "gold standard" for experimental LogP/LogD determination.[15][16]

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Saturate n-octanol with the pH 7.4 buffer and the buffer with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the pyridine compound in the n-octanol-saturated buffer.

-

Add a known volume of this stock solution to a known volume of the buffer-saturated n-octanol in a screw-cap vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[16]

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully remove an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).

-

Acid Dissociation Constant (pKa)

The pKa of a compound indicates the pH at which it is 50% ionized.[17] This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[13][18] For pyridine compounds, the basicity of the pyridine nitrogen is a key determinant of its pKa.

-

Rationale: The pKa dictates the charge of a molecule in different physiological environments (e.g., stomach pH ~2, blood pH ~7.4). Generally, the un-ionized form of a drug is more lipid-soluble and can more readily cross cell membranes.[18]

-

Methodology: While several methods exist, potentiometric titration is a common and accurate technique for pKa determination.

Drug-Likeness Assessment

Lipinski's "Rule of Five" provides a set of guidelines to assess the drug-likeness of a compound and its potential for oral bioavailability.[9] While not a strict set of rules, it is a valuable tool for early-stage compound evaluation. The parameters are:

-

Molecular weight ≤ 500 Da

-

LogP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

These parameters can be calculated from the compound's structure and the experimentally determined LogP value.

| Compound ID | Molecular Weight (Da) | Calculated LogP | Experimental LogD₇.₄ | pKa | Rule of Five Violations |

| PYR-001 | 350.4 | 2.8 | 2.5 | 6.2 | 0 |

| PYR-002 | 480.6 | 4.5 | 4.2 | 7.8 | 0 |

| PYR-003 | 510.7 | 5.2 | 4.9 | 5.5 | 2 (MW > 500, LogP > 5) |

Part 3: In Vitro Biological Screening

The initial biological characterization aims to assess the compound's activity against a relevant biological target or in a phenotypic screen. For many pyridine derivatives developed as anti-cancer agents, a primary cytotoxicity screen against a cancer cell line is a logical starting point.[19]

Primary Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The intensity of the purple color is proportional to the number of viable cells. This assay is a robust and widely used method for initial cytotoxicity screening.[21]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the novel pyridine compounds in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubate for a defined period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well.[20]

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance of each well at 570 nm using a microplate reader.[20]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| PYR-001 | MCF-7 | 5.2 |

| PYR-002 | MCF-7 | 12.8 |

| PYR-003 | MCF-7 | > 50 |

Part 4: Preliminary ADME/Tox Profiling

Early assessment of a compound's potential for adverse drug-drug interactions and toxicity is crucial to avoid late-stage failures. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism.[23] Inhibition of these enzymes is a common cause of drug-drug interactions.[24]

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay assesses the potential of a novel compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[25] The assay typically uses human liver microsomes, which are rich in CYP enzymes, and probe substrates that are specifically metabolized by individual CYP isoforms.[26]

Mechanism of CYP Inhibition: Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based).[27] In mechanism-based inhibition, the compound is metabolized by the CYP enzyme to a reactive intermediate that covalently binds to and inactivates the enzyme.[28]

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a phosphate buffer, and a specific probe substrate for the CYP isoform being tested.

-

Add the novel pyridine compound at various concentrations. Include a positive control inhibitor for each isoform.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-generating system.

-

-

Reaction Termination:

-

After a set incubation time, terminate the reaction by adding a stop solution (e.g., cold acetonitrile).

-

-

Metabolite Quantification:

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the specific metabolite formed from the probe substrate.[29]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value for the inhibition of each CYP isoform.

-

| Assay | Isoform | Result (IC₅₀, µM) | Interpretation |

| CYP Inhibition | CYP3A4 | > 25 | Low risk of interaction |

| CYP Inhibition | CYP2D6 | 8.5 | Moderate risk |

| CYP Inhibition | CYP2C9 | > 25 | Low risk of interaction |

Visualizations

Workflow for Initial Characterization

Caption: The underlying principle of the MTT cell viability assay.

References

-

Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. National Center for Biotechnology Information. [Link]

-

NMR Guidelines for ACS Journals. ACS Publications. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide.[7][30] University of Cambridge. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

-

NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

-

What is pKa and how is it used in drug development? Svar Life Science. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-